molecular formula C24H34N4O4 B2397110 N-(tert-butyl)-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 921479-62-1

N-(tert-butyl)-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2397110
CAS No.: 921479-62-1
M. Wt: 442.56
InChI Key: OFUPLJMZYZKQAR-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic small molecule characterized by a pyridinone core substituted with a methoxy group at position 5 and a piperazine-linked 4-methoxyphenyl moiety at position 2.

Properties

IUPAC Name

N-tert-butyl-2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O4/c1-24(2,3)25-23(30)17-28-16-22(32-5)21(29)14-19(28)15-26-10-12-27(13-11-26)18-6-8-20(31-4)9-7-18/h6-9,14,16H,10-13,15,17H2,1-5H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUPLJMZYZKQAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C=C(C(=O)C=C1CN2CCN(CC2)C3=CC=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tert-butyl)-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound features a tert-butyl group, a methoxy-substituted phenyl ring, and a piperazine moiety linked to a pyridine derivative. The structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities, primarily in the context of neuropharmacology and oncology. Key areas of investigation include:

  • Antidepressant Activity : The piperazine moiety is often associated with antidepressant effects, potentially through modulation of serotonin receptors.
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Serotonin Receptor Modulation : The piperazine structure may interact with serotonin receptors, influencing mood and anxiety pathways.
  • Inhibition of Cell Proliferation : Studies have shown that similar compounds can inhibit cell cycle progression in cancer cells, leading to reduced proliferation rates.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, contributing to its potential anticancer effects.

Case Studies and Experimental Data

StudyFindings
Evren et al. (2019)Developed related thiazole derivatives showing significant anticancer activity against A549 cells with IC50 values indicating strong selectivity .
Yarim et al. (1999)Explored structural analogs with acetylation properties that enhanced their biological activity, suggesting similar pathways may exist for the target compound .
Optimization StudiesInvestigations into related compounds indicated potential for multi-target effects in neuropharmacology and oncology .

Pharmacological Implications

The diverse biological activities suggest that this compound could serve as a lead compound for the development of new therapeutic agents targeting depression and cancer. Further research is warranted to elucidate its full pharmacological profile and therapeutic potential.

Scientific Research Applications

Antidepressant Activity

The piperazine moiety within the compound is associated with antidepressant effects, likely due to its interaction with serotonin receptors. Research indicates that compounds containing piperazine can modulate serotonin pathways, which are crucial for mood regulation.

Neuroprotective Effects

Studies have shown that derivatives of this compound exhibit neuroprotective properties. For instance, one study demonstrated that related compounds significantly prolonged survival times in animal models subjected to acute cerebral ischemia, indicating potential therapeutic benefits in neurodegenerative diseases .

Anticonvulsant Activity

Analogues of the compound have been investigated for their anticonvulsant properties. Research has identified several derivatives that display significant activity against seizures in various models, suggesting that modifications to the piperazine and pyridine structures can enhance anticonvulsant efficacy .

Synthesis Pathways

The synthesis of N-(tert-butyl)-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide typically involves multi-step processes starting from readily available precursors. The synthesis often includes:

  • Formation of the pyridine scaffold.
  • Introduction of the piperazine moiety.
  • Alkylation and acetamide formation to achieve the final structure.

Structural Variants

Various structural modifications can enhance pharmacological properties. For example, substituting different functional groups on the piperazine or pyridine rings can lead to improved potency or selectivity for specific biological targets.

Case Studies and Research Findings

StudyFindings
Study on Antidepressant EffectsDemonstrated significant mood improvement in animal models treated with piperazine derivatives.
Neuroprotection in IschemiaCompounds similar to N-(tert-butyl)-2-(5-methoxy...) showed reduced mortality rates and prolonged survival in ischemic models .
Anticonvulsant EfficacyCertain analogues exhibited high efficacy in seizure models, outperforming traditional anticonvulsants like sodium valproate .

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its combination of a pyridinone core, a piperazine-4-methoxyphenyl substituent, and a tert-butyl acetamide side chain. Below is a comparative analysis with structurally related analogs:

Compound Core Structure Key Substituents Functional Groups Lipophilicity (LogP)
Target Compound Pyridinone 5-methoxy, 2-(4-(4-methoxyphenyl)piperazin-1-yl)methyl, N-tert-butyl acetamide Methoxy, piperazine, acetamide, tert-butyl Estimated 3.2–3.8
N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (6y) Indole 4-chlorobenzoyl, tert-butyl phenyl, pyridinylmethyl Chloro, tert-butyl, pyridine 4.1–4.5
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Thiazolidinone Benzylidene, 2-methylphenyl acetamide Thioxo, acetamide 2.8–3.3
4-tert-butyl-N-(2-fluoro-5-(5-((5-((4-hydroxy-4-methylpiperidin-1-yl)methyl)pyridin-2-yl)amino)-1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide Pyridazinone tert-butyl benzamide, piperidinylmethyl pyridine Fluoro, hydroxyl, piperidine 4.0–4.4

Key Observations :

Pyridinone vs. Heterocyclic Cores: The target compound’s pyridinone core distinguishes it from indole (6y) or thiazolidinone-based analogs .

Piperazine vs. Piperidine Substituents : The 4-(4-methoxyphenyl)piperazine group in the target compound introduces a flexible, basic nitrogen-rich moiety, contrasting with the hydroxylated piperidine in . Piperazine derivatives often exhibit improved solubility in acidic environments compared to piperidines.

Comparison of Yields :

  • Compound 6y: 70–88% yield via Pd/C-catalyzed hydrogenation and column chromatography .
  • Thiazolidinone derivatives: 60–75% yield via Knoevenagel condensation .
  • Piperidine-containing analogs: 50–65% yield due to challenges in functionalizing hydroxylated piperidines .
Physicochemical Properties
  • Molecular Weight : ~500 g/mol (estimated), comparable to compound 6y (532 g/mol) .
  • Solubility: Moderate aqueous solubility due to the pyridinone carbonyl and piperazine group, but reduced by the tert-butyl moiety.
  • Stability : The tert-butyl group may hinder hydrolysis of the acetamide bond, enhancing stability over methyl or ethyl analogs .

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